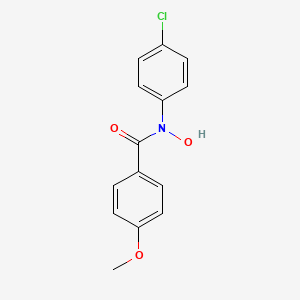![molecular formula C12H16 B14690768 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 25402-81-7](/img/structure/B14690768.png)
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-tert-Butylbicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H16 It is a bicyclic structure featuring a tert-butyl group attached to a bicyclo[420]octa-1,3,5-triene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene typically involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction proceeds through a one-pot procedure that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The reaction conditions often require an inert atmosphere, such as argon, and low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of bicyclic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials with unique structural properties
作用機序
The mechanism of action of 7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The tert-butyl group can influence the compound’s hydrophobic interactions, affecting its overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the tert-butyl group, making it less hydrophobic.
7-Butylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with a butyl group instead of a tert-butyl group.
Uniqueness
7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the tert-butyl group, which enhances its hydrophobicity and potentially its binding interactions with molecular targets. This structural feature can lead to different chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
25402-81-7 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
7-tert-butylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C12H16/c1-12(2,3)11-8-9-6-4-5-7-10(9)11/h4-7,11H,8H2,1-3H3 |
InChIキー |
PCNJMWIUWZWHDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
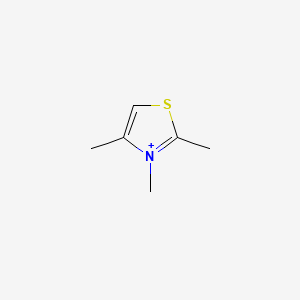

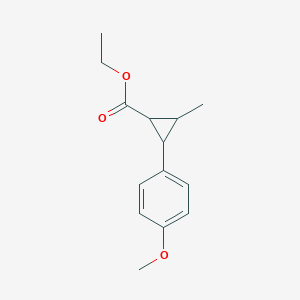
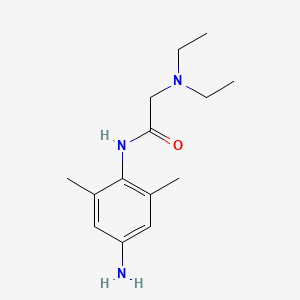
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)
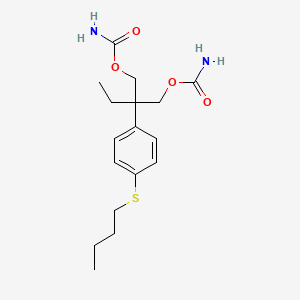
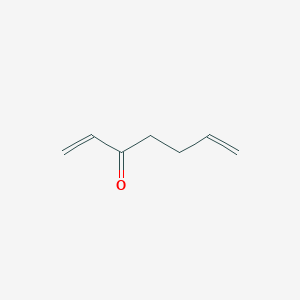
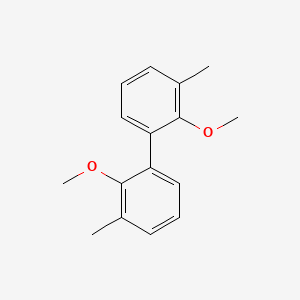
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
